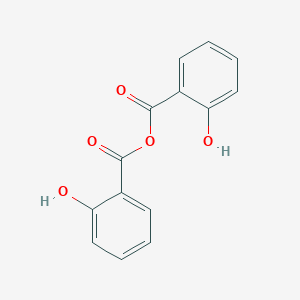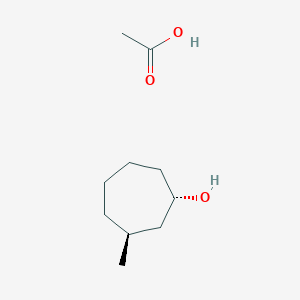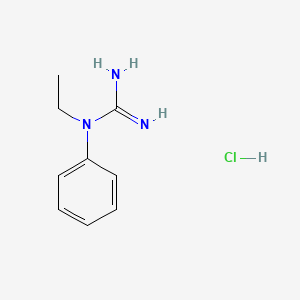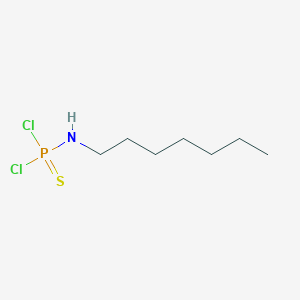
3,5-Dihydroxy-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C8H7O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the methylation of 3,5-dihydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions
3,5-Dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
科学研究应用
3,5-Dihydroxy-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in redox reactions, making it a potent antioxidant. It can scavenge free radicals and inhibit oxidative stress, which is beneficial in preventing cellular damage. Additionally, its methyl group can interact with specific enzymes and receptors, modulating their activity and influencing various biological processes.
相似化合物的比较
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the methyl group, making it less hydrophobic.
4-Hydroxy-3-methylbenzoic acid: Has a different arrangement of hydroxyl and methyl groups.
3,4-Dihydroxybenzoic acid: Differs in the position of hydroxyl groups.
Uniqueness
3,5-Dihydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methyl groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts.
属性
分子式 |
C8H7O4- |
|---|---|
分子量 |
167.14 g/mol |
IUPAC 名称 |
5-carboxy-3-hydroxy-2-methylphenolate |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12)/p-1 |
InChI 键 |
KMRRXSZDSGYLCD-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1[O-])C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
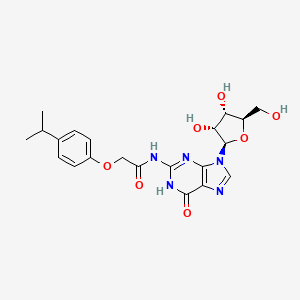

![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
